molecular formula C7H9N3O4 B15220996 Pyridazin-3-ylmethanamine oxalate

Pyridazin-3-ylmethanamine oxalate

Cat. No.: B15220996
M. Wt: 199.16 g/mol
InChI Key: NVJZBEBIVJLZEI-UHFFFAOYSA-N
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Description

Pyridazin-3-ylmethanamine oxalate is a pyridazine derivative characterized by a methanamine group (-CH2NH2) at the 3-position of the pyridazine ring, paired with an oxalate counterion. The compound is structurally related to its hydrochloride salt counterpart (CAS: 1228788-25-7), as noted in pharmaceutical building block catalogs . The oxalate moiety, derived from oxalic acid, may influence solubility, stability, and biological interactions. Pyridazine derivatives are widely explored in medicinal chemistry due to their diverse bioactivities, including antimicrobial, anti-inflammatory, and CNS-targeting properties .

Properties

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

oxalic acid;pyridazin-3-ylmethanamine

InChI

InChI=1S/C5H7N3.C2H2O4/c6-4-5-2-1-3-7-8-5;3-1(4)2(5)6/h1-3H,4,6H2;(H,3,4)(H,5,6)

InChI Key

NVJZBEBIVJLZEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1)CN.C(=O)(C(=O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Pyridazin-3-ylmethanamine oxalate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazinone derivatives, while substitution reactions can produce various substituted pyridazines .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazine Derivatives

Table 1: Substituent Effects on Pyridazine Derivatives
Compound Substituents Key Bioactivity Reference
Pyridazin-3-ylmethanamine oxalate -CH2NH2 (3-position), oxalate Not explicitly reported (structural analog)
5-Chloro-6-phenylpyridazin-3(2H)-ones -Cl (5), -Ph (6) Synthetic intermediates
3-Aldehyde-1-phenylpyridazine (3e) -CHO (3), -Ph (1) Antimicrobial (superior to streptomycin)

Counterion Influence: Oxalate vs. Hydrochloride

The choice of counterion significantly impacts physicochemical properties:

  • Pyridazin-3-ylmethanamine hydrochloride (CAS: 1228788-25-7): The hydrochloride salt likely offers higher aqueous solubility due to the ionic nature of Cl⁻. This enhances bioavailability, making it preferable for drug formulations .
  • This compound: The oxalate counterion may reduce solubility compared to hydrochloride but could modulate crystallinity or stability.

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